1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine
Description
Properties
IUPAC Name |
6-bromo-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMODVQMGKQKWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cinnamamide Precursor
The precursor N-(4-bromophenyl)-3-(trifluoromethyl)cinnamamide is prepared via condensation of 4-bromoaniline with 3-(trifluoromethyl)cinnamic acid using coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) .
Reaction Conditions :
Cyclization to 4-Chloro-6-Bromo-2-Trifluoromethylquinoline
The cinnamamide undergoes cyclization in the presence of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) , forming the quinoline ring with a chlorine atom at position 4.
Mechanism :
- Vilsmeier reagent formation : POCl3 reacts with DMF to generate the electrophilic chloroiminium ion.
- Electrophilic attack : The cinnamamide’s α,β-unsaturated system undergoes cyclization, positioning the trifluoromethyl group at C2 and bromine at C6.
- Aromatization : Elimination of water yields the chloroquinoline intermediate.
Optimization Notes :
Piperazine Substitution at Position 4
The 4-chloro intermediate reacts with piperazine in a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Conditions :
- Solvent: Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)
- Base: Potassium carbonate (K2CO3)
- Temperature: 100–120°C
- Duration: 24–48 hours
- Yield: 50–65% (extrapolated from similar substitutions)
Key Consideration :
The electron-withdrawing trifluoromethyl group at C2 activates the quinoline ring for substitution at C4, though steric hindrance necessitates prolonged reaction times.
Pfitzinger Reaction-Based Synthesis
This route leverages the Pfitzinger reaction to construct the quinoline core, followed by decarboxylation and functionalization.
Formation of 6-Bromo-2-Trifluoromethylquinoline-2,4-Dicarboxylic Acid
5-Bromo-2-trifluoromethylisatin reacts with pyruvic acid under basic conditions (aqueous KOH) to form the dicarboxylic acid derivative.
Reaction Equation :
$$
\text{C}{10}\text{H}{5}\text{BrF}{3}\text{NO}{2} + \text{C}{3}\text{H}{4}\text{O}{3} \xrightarrow{\text{KOH, H}2\text{O}} \text{C}{14}\text{H}{8}\text{BrF}{3}\text{NO}{4} + \text{CO}_{2} \uparrow
$$
Conditions :
Decarboxylation to 6-Bromo-2-Trifluoromethylquinoline-4-Carboxylic Acid
Thermal decarboxylation at 210°C in nitrobenzene removes the C2 carboxylic acid group.
Yield : 80–90%
Conversion to 4-Chloro Intermediate and Piperazine Coupling
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl2) , followed by displacement with piperazine.
Limitation :
Direct substitution of the acid chloride with piperazine forms an amide bond, necessitating additional reduction steps (e.g., LiAlH4 ) to achieve the desired C–N linkage.
Alternative Pathways: Gould-Jacobs Cyclization
This method condenses 6-bromo-2-trifluoromethylaniline with a β-keto ester (e.g., ethyl acetoacetate) to form the quinoline ring.
Advantages :
- Single-step cyclization.
- Direct introduction of substituents via aniline precursors.
Challenges :
- Limited commercial availability of substituted anilines.
- Low regioselectivity for trifluoromethyl placement.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | Cyclization, SNAr | 50–65 | High regioselectivity | Multi-step, toxic reagents (POCl3) |
| Pfitzinger Reaction | Decarboxylation, functionalization | 40–55 | Scalable | Low yielding final substitution |
| Gould-Jacobs | Single-step cyclization | 30–45 | Simplicity | Poor trifluoromethyl regioselectivity |
Industrial-Scale Considerations
- Cost of Trifluoromethylation Reagents : Umemoto’s reagent or trifluoromethyl copper (CF3Cu) may be required for late-stage trifluoromethylation, increasing production costs.
- Piperazine Handling : Piperazine’s hygroscopic nature demands anhydrous conditions during substitution.
- Byproduct Management : Chloride and bromide salts require rigorous purification to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Anticancer Research 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine exhibits biological activity as an anticancer agent, shown to inhibit certain kinases crucial in cancer cell proliferation. Similar compounds have demonstrated potent inhibitory effects against epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK) kinases, suggesting a potential role in cancer therapy.
- Kinase Inhibition Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. It has been shown to inhibit certain kinases, which are crucial in cancer cell proliferation. For instance, similar compounds have demonstrated potent inhibitory effects against epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK) kinases, indicating a potential role in cancer therapy.
- Treatment of diseases The compound can be used for treating diseases and disorders such as Alzheimer's Disease, Parkinson's Disease, Pick's Disease, Nieniann-Pick's Disease, Tauopathies, and Amyloidosis . It can also be used for the treatment of different types of cancer such as breast, ovarian, non-small cell lung cancer (NSCLC), acute lymphocytic leukemia, acute myelogeneous leukemia, chronic myelogenous leukemia, and chronic lymphocytic leukemia .
Structural Features and Similar Compounds
Several compounds share structural features with this compound:
| Compound Name | Structural Features |
|---|---|
| 1-[6-Chloroquinolin-4-yl]piperazine | Chlorine instead of bromine on quinoline |
| 1-[6-Methylquinolin-4-yl]piperazine | Methyl group instead of trifluoromethyl |
| 2-Arylquinolines | Variants with different aryl groups on quinoline |
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Related heterocyclic structures |
These compounds have similar mechanisms of action but may differ in potency and selectivity against specific biological targets.
Mechanism of Action
The mechanism of action of 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Trifluoromethyl (-CF₃) vs. Other Substituents
- Trifluoromethyl Group : The -CF₃ group significantly enhances binding affinity and metabolic stability. In coumarin-piperazine hybrids, replacing chlorine with -CF₃ improved acetylcholinesterase (AChE) inhibition by 30–50%, attributed to increased hydrophobicity and electron-withdrawing effects . Similarly, 1-(m-trifluoromethylphenyl)piperazine (TFMPP) exhibits high selectivity for 5-HT₁B receptors (Ki = 0.6 nM), whereas analogs with -Cl or -OCH₃ show reduced potency .
- Bromine vs. Other Halogens: The bromine atom at position 6 in the target compound may enhance steric bulk and lipophilicity compared to chloro or fluoro analogs. For instance, brominated thiazole-piperazine hybrids (e.g., compound 114c) demonstrated superior AChE inhibition (IC₅₀ = 0.8 µM) over non-halogenated derivatives .
Piperazine Position and Substitution
- C-4 vs. C-7 Substitution: Derivatives with piperazine at the C-7 position of quinolones (e.g., 1-(2-pyridinyl)piperazine) showed anti-HIV activity (EC₅₀ = 0.2 µM), whereas C-4 substitution in the target compound may alter steric interactions with target receptors .
- N-Substituents : Piperazines with bulky N-substituents, such as 4-[4-(2-phthalimido)butyl]piperazine, exhibit enhanced 5-HT₁A affinity (Ki = 0.6 nM) due to extended hydrophobic interactions .
Receptor Selectivity and Mechanisms
Serotonergic Activity
- 5-HT₁B/5-HT₁C Receptors: TFMPP (1-(m-trifluoromethylphenyl)piperazine) suppresses locomotor activity in rats via 5-HT₁B/5-HT₁C activation, while m-CPP (1-(m-chlorophenyl)piperazine) shows mixed agonism . The target compound’s quinoline scaffold may redirect selectivity toward non-serotonergic targets.
- 5-HT₁A Affinity: Arylpiperazines with extended N-substituents (e.g., phthalimido groups) achieve 5-HT₁A Ki values <1 nM, suggesting that the quinoline moiety in the target compound could either enhance or hinder this selectivity depending on spatial alignment .
Enzyme Inhibition
Cytotoxicity and Therapeutic Potential
- Anticancer Activity : Piperazine derivatives like 1-(4-chlorobenzhydryl)piperazine show cytotoxicity against liver (IC₅₀ = 4.2 µM) and breast cancer cells (IC₅₀ = 5.1 µM) . The bromo and -CF₃ groups in the target compound may improve DNA intercalation or topoisomerase inhibition.
- Neuroprotective Effects : Coumarin-piperazine compounds with -CF₃ substituents exhibit low cytotoxicity (IC₅₀ >100 µM in neuroblastoma cells), suggesting a favorable safety profile for CNS applications .
Data Tables: Key Comparisons
Biological Activity
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine is a chemical compound with the molecular formula C14H13BrF3N3 and a molecular weight of 360.17 g/mol. This compound features a quinoline core substituted with a bromo group and a trifluoromethyl group, linked to a piperazine ring. Its unique structure has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been found to act as an inhibitor of key kinases involved in cancer progression, including EGFR (Epidermal Growth Factor Receptor) and FAK (Focal Adhesion Kinase) . The compound's mechanism of action likely involves modulation of signaling pathways critical for tumor growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound is being studied for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms and efficacy against different pathogens require further investigation .
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The piperazine ring can modulate the activity of various receptors and enzymes, while the trifluoromethyl group enhances lipophilicity, facilitating cell membrane permeability . This allows the compound to reach intracellular targets effectively.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Key Differences |
|---|---|---|---|
| This compound | Quinoline core with bromo and trifluoromethyl groups | Anticancer, antimicrobial | Unique piperazine linkage |
| 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazine | Similar structure but with homopiperazine | Potentially different activity | Homopiperazine may alter receptor interactions |
| 2-(Trifluoromethyl)quinoline derivatives | Lacks piperazine ring | Varies; less interaction with proteins | Absence of piperazine reduces biological modulation |
Case Study: Anticancer Efficacy
A study conducted on DLD-1 colorectal cancer cells demonstrated that this compound significantly inhibited cell proliferation through dual inhibition of EGFR and FAK kinases. The apoptotic effects were confirmed using AV/PI dual staining assays, indicating its potential as a therapeutic agent for cancer treatment .
Research Findings on Antimicrobial Activity
Another study explored the antimicrobial properties of this compound against various bacterial strains. Results showed promising inhibitory effects, suggesting that further exploration into its use as an antimicrobial agent could be beneficial . However, detailed mechanisms remain to be elucidated.
Q & A
Q. How can researchers optimize the synthesis of 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine derivatives to improve yield and purity?
Methodological Answer:
- Use polar aprotic solvents like DMF to enhance solubility of intermediates.
- Employ stoichiometric control (e.g., 1.2 equivalents of azidobenzene derivatives) and mild bases like K₂CO₃ to minimize side reactions.
- Monitor reaction progress via TLC with hexane:ethyl acetate (2:1) as the mobile phase.
- Purify crude products using silica gel chromatography with gradient elution (ethyl acetate:hexane, 1:8) to isolate high-purity compounds .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze δ values for aromatic protons (7.30–7.56 ppm) and piperazine CH₂ groups (2.44–3.82 ppm) to confirm substitution patterns .
- Elemental Analysis: Compare calculated vs. observed C, H, N percentages (e.g., C 57.21%, H 4.75%, N 7.44%) to verify purity .
- X-ray Diffraction (XRD): Determine crystal structure parameters (e.g., Z = 8, R[F²] = 0.045) for unambiguous structural confirmation .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer:
- Use ethyl acetate:hexane (1:8) for initial crystallization, followed by washing with brine to remove residual salts.
- For hygroscopic derivatives, employ ether or dichloromethane for rapid precipitation under nitrogen atmosphere .
Q. What are common side reactions during piperazine alkylation, and how can they be mitigated?
Methodological Answer:
- N-Alkylation Over-Coupling: Limit excess alkylating agents (e.g., propargyl bromide) to 1.2 equivalents.
- Oxidation: Conduct reactions under inert gas (N₂/Ar) and avoid prolonged exposure to light.
- Byproduct Formation: Use TLC to detect intermediates and adjust reaction time (e.g., 6–7 hours at room temperature) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups responsible for anticancer activity?
Methodological Answer:
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize assay conditions (e.g., pH, serum concentration) to minimize variability.
- Validate target engagement via competitive binding assays (e.g., fluorescence polarization) and cross-reference with XRD-confirmed binding poses .
Q. How to design derivatives to enhance water solubility without compromising bioactivity?
Methodological Answer:
- Introduce hydrophilic groups (e.g., 6-aminophenyl or 4-hydroxyphenyl) via alkylation with bis(2-chloroethyl)amine in sulfolane at 150°C.
- Use ESOL LogS predictions to prioritize derivatives with solubility >10 µM .
Q. How to assess the impact of piperazine substituents on pharmacokinetic properties?
Methodological Answer:
Q. What computational methods predict binding affinity with target enzymes like tyrosine kinases?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures (PDB ID: 1T46) to simulate ligand-enzyme interactions.
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
